1-(1H-benzo[d]imidazol-2-yl)piperidine-4-carboxylic acid
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Overview
Description
1-(1H-benzo[d]imidazol-2-yl)piperidine-4-carboxylic acid is a compound that features a benzimidazole moiety fused with a piperidine ring Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1H-benzo[d]imidazol-2-yl)piperidine-4-carboxylic acid typically involves the formation of the benzimidazole ring followed by the introduction of the piperidine moiety. One common method involves the cyclization of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions to form the benzimidazole core. Subsequent reactions introduce the piperidine ring through nucleophilic substitution or other suitable methods .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 1-(1H-benzo[d]imidazol-2-yl)piperidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The benzimidazole ring can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the benzimidazole ring or the piperidine moiety.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups to the benzimidazole or piperidine rings
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole oxides, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .
Scientific Research Applications
1-(1H-benzo[d]imidazol-2-yl)piperidine-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-(1H-benzo[d]imidazol-2-yl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets. The benzimidazole moiety can bind to enzymes or receptors, inhibiting their activity. This interaction can disrupt cellular processes, leading to the compound’s therapeutic effects. The piperidine ring may enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
1H-benzo[d]imidazole: A simpler structure with similar biological activities.
Piperidine-4-carboxylic acid: Lacks the benzimidazole moiety but shares some chemical properties.
Uniqueness: 1-(1H-benzo[d]imidazol-2-yl)piperidine-4-carboxylic acid is unique due to the combination of the benzimidazole and piperidine rings, which enhances its biological activity and potential therapeutic applications. This dual functionality makes it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C13H15N3O2 |
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Molecular Weight |
245.28 g/mol |
IUPAC Name |
1-(1H-benzimidazol-2-yl)piperidine-4-carboxylic acid |
InChI |
InChI=1S/C13H15N3O2/c17-12(18)9-5-7-16(8-6-9)13-14-10-3-1-2-4-11(10)15-13/h1-4,9H,5-8H2,(H,14,15)(H,17,18) |
InChI Key |
FAJDHKFENWYQBM-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)O)C2=NC3=CC=CC=C3N2 |
Origin of Product |
United States |
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